4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine
Overview
Description
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine is a heterocyclic compound with a molecular formula of C12H11BrN2O2 . It belongs to the class of organic compounds known as dimethoxybenzenes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a bromo group at the 4th position and a 2,4-dimethoxyphenyl group at the 6th position .Scientific Research Applications
Synthesis of Nonclassical Antifolates
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine serves as a key intermediate in the synthesis of nonclassical antifolates. These compounds, such as 2,4-diamino-6-[2-(3′,4′-dimethoxyphenyl)ethenyl]pyrido[2,3-d]pyrimidine, have been studied for their potential as dihydrofolate reductase inhibitors, which could have implications in cancer treatment and antimicrobial therapies (Gangjee, Devraj, & Lin, 1991).
Antitumor Activity
Research has explored the synthesis and antitumor activity of pyrimidine derivatives including those related to this compound. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown significant activity against specific carcinomas in animal models, highlighting their potential in cancer therapy (Grivsky et al., 1980).
Antibacterial Agents
Studies on pyrimidine derivatives, including those related to this compound, have shown promise as antibacterial agents. The synthesis of various pyrimidine compounds and their evaluation against bacterial strains provide insights into developing new antimicrobial drugs (Stuart, Paterson, Roth, & Aig, 1983).
Photoproduct DNA Repair
Pyrimidine derivatives play a role in studying DNA repair mechanisms, particularly in the context of UV-induced DNA damage. The characterization of enzymes involved in the repair of pyrimidine photoproducts contributes to our understanding of cellular responses to DNA damage, with implications in fields like oncology and aging (Kim et al., 1994).
Inhibitors of Enzymatic Activities
Certain pyrimidine derivatives have been studied as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These studies contribute to the understanding of enzyme function and the potential development of drugs targeting specific metabolic pathways (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Future Directions
Properties
IUPAC Name |
4-bromo-6-(2,4-dimethoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFQPGIWSNKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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